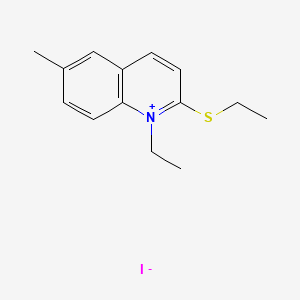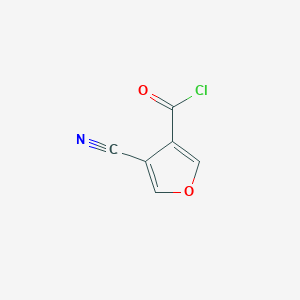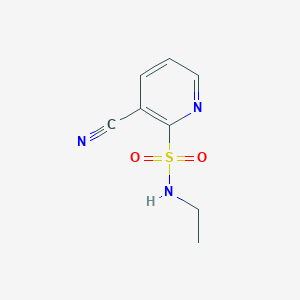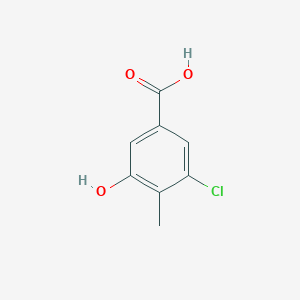![molecular formula C12H8BrN3 B13968242 6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13968242.png)
6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyrrolopyrazines This compound is characterized by the presence of a bromophenyl group attached to the pyrrolo[2,3-b]pyrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine typically involves the condensation of 3-bromobenzaldehyde with 2,3-diaminopyridine. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or dimethylformamide. The reaction mixture is heated to around 90°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
Applications De Recherche Scientifique
6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit certain molecular targets involved in cancer cell proliferation.
Materials Science: It is also being explored for its nonlinear optical properties, which make it a candidate for applications in optoelectronic devices.
Biological Research: The compound’s interactions with DNA and its potential as a DNA sensor are areas of active research.
Mécanisme D'action
The mechanism of action of 6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. For example, in anticancer research, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-b]pyrazine: This compound shares a similar core structure but lacks the bromophenyl group.
Quinoxaline: Another related compound with a similar heterocyclic structure but different substituents.
Uniqueness
6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C12H8BrN3 |
|---|---|
Poids moléculaire |
274.12 g/mol |
Nom IUPAC |
6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C12H8BrN3/c13-9-3-1-2-8(6-9)10-7-11-12(16-10)15-5-4-14-11/h1-7H,(H,15,16) |
Clé InChI |
OCDUBFIMRNXMGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=CC3=NC=CN=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13968162.png)

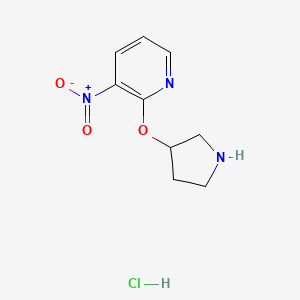
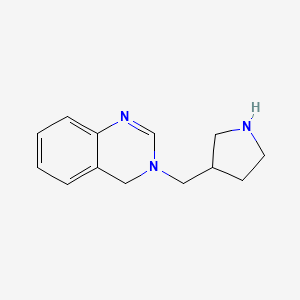
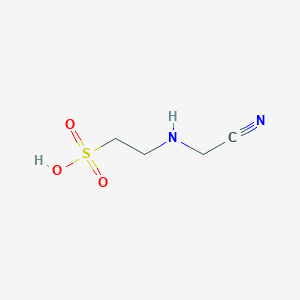
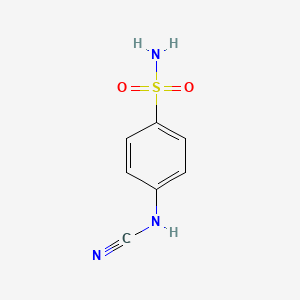
![3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B13968203.png)
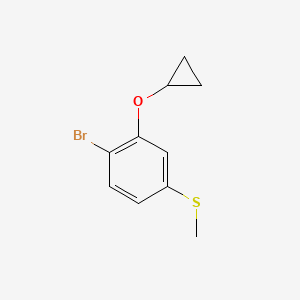
![5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B13968223.png)
